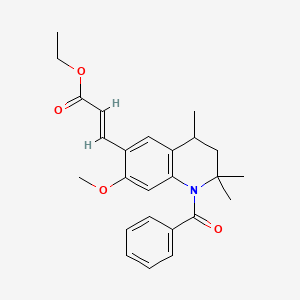
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate typically involves multi-step organic reactions. The starting materials may include benzoyl chloride, methoxy aniline, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
- Step 1: Formation of Intermediate:
- React benzoyl chloride with methoxy aniline in the presence of a base (e.g., sodium hydroxide) to form the benzoyl intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol).
- Step 2: Cyclization:
- The benzoyl intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form the quinoline ring.
- Reaction conditions: Reflux, solvent (e.g., toluene).
- Step 3: Esterification:
- The final step involves the esterification of the quinoline derivative with ethyl alcohol to form this compound.
- Reaction conditions: Acidic medium, solvent (e.g., ethanol).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized quinoline derivatives.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced quinoline derivatives.
- Substitution:
- Common reagents: Halogens, nucleophiles.
- Major products: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar properties and can be used in drug discovery and development.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
- Ethyl (E)-3-(1-benzoyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-5-quinolinyl)-2-propenoate
Uniqueness: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-30-23(27)13-12-19-14-20-17(2)16-25(3,4)26(21(20)15-22(19)29-5)24(28)18-10-8-7-9-11-18/h7-15,17H,6,16H2,1-5H3/b13-12+ |
InChI Key |
FAKPNDNTZLFDGH-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















